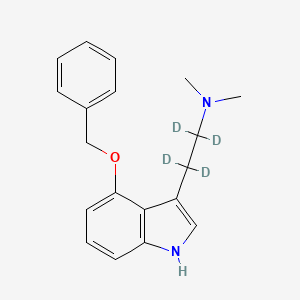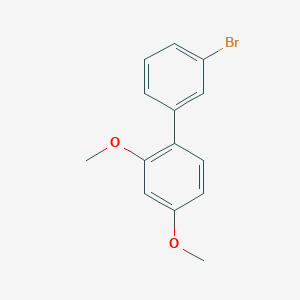![molecular formula C15H17NO B15295476 4-[3-(3-Methoxyphenyl)propyl]pyridine](/img/structure/B15295476.png)
4-[3-(3-Methoxyphenyl)propyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Methoxyphenyl)propyl]pyridine is an organic compound with the molecular formula C15H17NO It is a derivative of pyridine, substituted with a 3-(3-methoxyphenyl)propyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Methoxyphenyl)propyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 4-pyridinecarboxaldehyde.
Grignard Reaction: The 3-methoxybenzaldehyde is first converted into 3-(3-methoxyphenyl)propylmagnesium bromide using a Grignard reagent.
Condensation Reaction: The Grignard reagent is then reacted with 4-pyridinecarboxaldehyde to form the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methoxyphenyl)propyl]pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or iodine.
Major Products
Oxidation: 4-[3-(3-Hydroxyphenyl)propyl]pyridine.
Reduction: 4-[3-(3-Methoxyphenyl)propyl]piperidine.
Substitution: 4-[3-(3-Halophenyl)propyl]pyridine.
Scientific Research Applications
4-[3-(3-Methoxyphenyl)propyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(3-Methoxyphenyl)propyl]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyridine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Hydroxyphenyl)propyl]pyridine
- 4-[3-(3-Halophenyl)propyl]pyridine
- 4-[3-(3-Methoxyphenyl)propyl]piperidine
Uniqueness
4-[3-(3-Methoxyphenyl)propyl]pyridine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-[3-(3-methoxyphenyl)propyl]pyridine |
InChI |
InChI=1S/C15H17NO/c1-17-15-7-3-6-14(12-15)5-2-4-13-8-10-16-11-9-13/h3,6-12H,2,4-5H2,1H3 |
InChI Key |
UOHYSFUQXZNGSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
![(6S)-3-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B15295403.png)
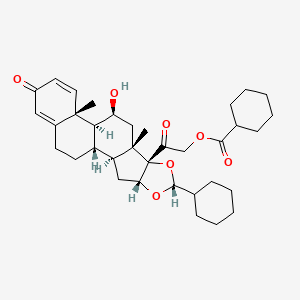

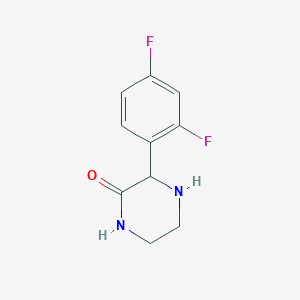
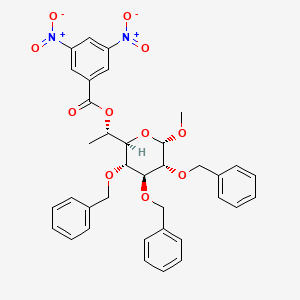
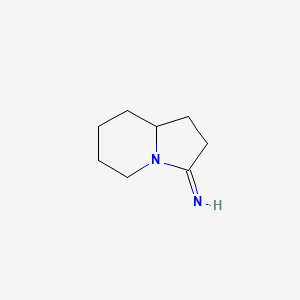
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 8-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B15295441.png)
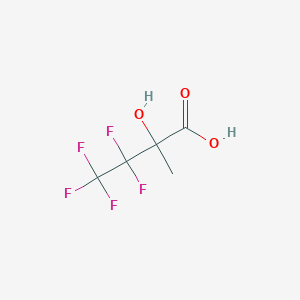
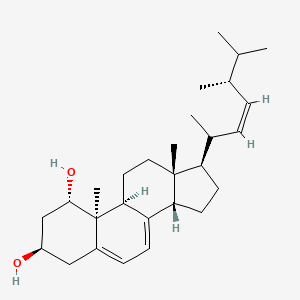
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)

